4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid
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Overview
Description
4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid is a complex organic compound that features a furan ring, a thiazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid typically involves multiple steps:
Formation of the Furan-2-ylmethylidene Hydrazine: This step involves the condensation of furan-2-carbaldehyde with hydrazine under acidic conditions to form the furan-2-ylmethylidene hydrazine.
Synthesis of the Thiazole Ring: The furan-2-ylmethylidene hydrazine is then reacted with a thioamide under basic conditions to form the thiazole ring.
Acetylation: The thiazole derivative is acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Butanoic Acid: Finally, the acetylated thiazole derivative is coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form hydrazide derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazide derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Medicine
Medicinally, this compound is investigated for its potential as an antimicrobial agent, given its structural similarity to known antibiotics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid involves its interaction with biological macromolecules. The furan and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The butanoic acid moiety can also interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in the synthesis of various heterocyclic compounds.
Thiazole-4-carboxylic acid: A thiazole derivative with similar structural features.
Butanoic acid: A simple carboxylic acid used in various chemical syntheses.
Uniqueness
What sets 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid apart is its combination of a furan ring, a thiazole ring, and a butanoic acid moiety, which together confer unique chemical and biological properties
Properties
IUPAC Name |
4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-11(15-5-1-4-12(20)21)7-10-13(22)17-14(24-10)18-16-8-9-3-2-6-23-9/h2-3,6,8,10H,1,4-5,7H2,(H,15,19)(H,20,21)(H,17,18,22)/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBIJYJHOHQUOM-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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